2-Amino-6-nitronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-nitronicotinonitrile is a heterocyclic organic compound with the molecular formula C6H3N4O2. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a nitro group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitronicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with ammonia and nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the amino and nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including nitration and amination reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2-Amino-6-nitronicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-Amino-6-nitronicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Similar in structure but with phenyl groups at the 4 and 6 positions.
2-Amino-6-nitroindole: Contains an indole ring instead of a pyridine ring.
2-Amino-6-nitrobenzothiazole: Features a benzothiazole ring instead of a pyridine ring
Uniqueness
2-Amino-6-nitronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino and nitro group allows for versatile chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C6H4N4O2 |
---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
2-amino-6-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4N4O2/c7-3-4-1-2-5(10(11)12)9-6(4)8/h1-2H,(H2,8,9) |
InChI Key |
ICKQXCSLQJYMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C#N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.